2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide is an organic compound that features a chlorophenoxy group and a cyanophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-cyanophenylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the chlorophenoxy and cyanophenyl groups.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide
- 2-(2-chlorophenoxy)-N-(4-aminophenyl)acetamide
Uniqueness
2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide is unique due to the presence of both a chlorophenoxy group and a cyanophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-3-1-2-4-14(13)20-10-15(19)18-12-7-5-11(9-17)6-8-12/h1-8H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXTWISYPRIFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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